molecular formula C16H16ClN3O2S2 B398023 N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Cat. No. B398023
M. Wt: 381.9g/mol
InChI Key: BMABBSQVCNNHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thioureas.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The compound has been explored for its potential in inhibiting carbonic anhydrase isoenzymes, which are involved in various physiological processes. For instance, a study by Supuran, Maresca, Gregáň, & Remko (2013) investigated aromatic sulfonamides as inhibitors of carbonic anhydrases I, II, IV, and XII, showing nanomolar inhibitory concentration ranges (Supuran, Maresca, Gregáň, & Remko, 2013).

Antitumor Activity

Studies have also explored the antitumor properties of related compounds. For example, Ji et al. (2018) synthesized a similar compound with distinct inhibitory capacity against cancer cell lines, highlighting its potential in cancer therapy (Ji et al., 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of similar compounds have been studied to understand their properties better. Remko, Kožíšek, Semanová, & Gregáň (2010) analyzed the X-ray molecular structure of related sulfonamides, providing insights into their conformational behavior in various states (Remko, Kožíšek, Semanová, & Gregáň, 2010).

CNS Depressant Activity

The central nervous system (CNS) depressant activity of similar compounds has been explored. Bhattacharjee, Saravanan, & Mohan (2011) studied compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide for CNS depressant activity, showing promise in this domain (Bhattacharjee, Saravanan, & Mohan, 2011).

Corrosion Inhibition

The compound has also been studied for its ability to inhibit corrosion. Daoud, Douadi, Issaadi, & Chafaa (2014) researched a similar thiophene Schiff base for its efficiency in preventing corrosion in metal solutions (Daoud, Douadi, Issaadi, & Chafaa, 2014).

properties

Molecular Formula

C16H16ClN3O2S2

Molecular Weight

381.9g/mol

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H16ClN3O2S2/c17-12-10-11(3-4-13(12)20-5-7-22-8-6-20)18-16(23)19-15(21)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H2,18,19,21,23)

InChI Key

BMABBSQVCNNHIU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 5
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
Reactant of Route 6
N-[[3-chloro-4-(4-morpholinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.